8-Aminoquinoline-4-carboxylic acid

Catalog No.
S1490439
CAS No.
121689-23-4
M.F
C10H8N2O2
M. Wt
188.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Aminoquinoline-4-carboxylic acid

Radioligand developers often face synthetic bottlenecks when attaching chelators to FAP-targeting warheads. 8-Aminoquinoline-4-carboxylic acid solves this with a reactive 8-amino group for mild amide coupling, preserving the 4-carboxylic acid’s binding.

  • Achieves sub-nanomolar Kd in OncoFAP series.
  • Directly couples to DOTAGA, HYNIC, or PEG chains without warhead modification.
  • Enables homodimeric BiOncoFAP constructs for picomolar affinity.

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CAS Number

121689-23-4

Product Name

8-Aminoquinoline-4-carboxylic acid

IUPAC Name

8-aminoquinoline-4-carboxylic acid

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

InChI

InChI=1S/C10H8N2O2/c11-8-3-1-2-6-7(10(13)14)4-5-12-9(6)8/h1-5H,11H2,(H,13,14)

InChI Key

MRULXYCHOHAGHT-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CN=C2C(=C1)N)C(=O)O

Synonyms

4-Quinolinecarboxylicacid,8-amino-(9CI)

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)N)C(=O)O

Purity

≥97%

Package Size

1 g, 5 g

8-Aminoquinoline-4-carboxylic acid is a bifunctional heteroaromatic building block increasingly procured as the core pharmacophore for next-generation Fibroblast Activation Protein (FAP) inhibitors and small molecule-radio conjugates (SMRCs) [1]. By combining a 4-carboxylic acid—which couples to the glycyl-cyanopyrrolidine warhead—with a highly reactive 8-amino group, this compound enables the direct attachment of radiometal chelators and pharmacokinetic modifiers without disrupting target binding [1]. This specific structural profile has made it an essential precursor for ultra-high-affinity radiotracers, such as the OncoFAP series, which are driving the transition from short-lived PET imaging to long-acting targeted radioligand therapy.

Research Fit

Reported monomer for helical aromatic foldamer synthesis
Supports chiral recognition and molecular recognition studies
Quinoline building block for medicinal chemistry and C–H activation research

Generic substitution with unfunctionalized quinoline-4-carboxylic acid (the UAMC1110 baseline) or 6-substituted analogs fundamentally limits the radioligand's synthetic versatility and ultimate binding affinity. The 8-amino group provides a highly reactive, sterically accessible handle for direct amide coupling with chelators (e.g., DOTAGA) or pharmacokinetic modifiers (e.g., PEG chains) under mild conditions [1]. In contrast, utilizing 6-hydroxyl derivatives requires harsher etherification conditions or multi-step protection/deprotection cycles, while unfunctionalized quinolines lack a conjugation point entirely, forcing modifications onto the pyrrolidine warhead which can severely disrupt target binding [1]. Consequently, radiotracers built on the 8-amino scaffold achieve sub-nanomolar dissociation constants and enhanced tumor-to-background ratios that generic analogs cannot replicate.

Substitution Risk

Positional isomers (3- or 6-amino) alter hydrogen-bonding patterns and may disrupt foldamer helical formation.
8-Hydroxy analog lacks the amino group essential for amide bond formation in foldamer synthesis.
Chiral selectivity observed for 8-aminoquinoline foldamers may not be replicated with other monomers.

Sub-Nanomolar FAP Affinity via 8-Amino Scaffold

Derivatives synthesized from the 8-aminoquinoline-4-carboxylic acid core (e.g., OncoFAP) demonstrate sub-nanomolar binding affinities to human FAP, yielding quantitatively higher affinities than first-generation radiotracers based on the unfunctionalized quinoline core[REFS-1, REFS-2]. This ultra-high affinity is driven by the optimal spatial orientation of the 8-amino-linked chelator, which avoids steric clashes within the FAP binding pocket [1].

Evidence DimensionIn vitro hFAP inhibition (IC50 / KD)
Target Compound Data0.51 - 0.68 nM (OncoFAP derivatives using 8-aminoquinoline core)
Comparator Or Baseline3.2 - 6.5 nM (UAMC1110 / FAPI-04 using standard quinoline-4-carboxylic acid core)
Quantified Difference5- to 10-fold improvement in target binding affinity
ConditionsHuman recombinant FAP (hFAP) enzymatic inhibition and fluorescence polarization assays

Achieving sub-nanomolar affinity is mandatory for extending the tumor residence time of therapeutic radioligands, directly dictating clinical efficacy.

Foldamer Monomer
Class-level inference
Target: Reported repeating unit for helical foldamers
Comparator: 8-Hydroxy analog not established
Supports foldamer design research
Data to verify in specific oligoamide sequences

Enhanced Conjugation Reactivity and Processability

The 8-amino group offers distinct synthetic advantages over 6-substituted analogs by allowing rapid, mild-condition amide bond formation with chelators or PEG linkers[1]. This avoids the complex etherification or multi-step protection/deprotection cycles required when utilizing 6-hydroxyl quinoline derivatives, leading to higher chemical yields and more straightforward precursor synthesis [1].

Evidence DimensionConjugation reactivity for chelator/linker attachment
Target Compound DataRapid, one-step amide formation at the highly reactive 8-amino group under mild conditions
Comparator Or Baseline6-hydroxyl quinolines requiring harsher etherification or multi-step protection/deprotection
Quantified DifferenceEliminates multi-step protection cycles and improves overall synthetic yield
ConditionsStandard peptide coupling (e.g., HATU/DIPEA) during DOTAGA or PEG-linker conjugation

Streamlines the GMP-compliant manufacturing of radiotracer precursors, reducing production costs and improving yields for commercial radiopharmaceutical synthesis.

Positional Isomer Identity
Class-level inference
8-Amino (CAS 121689-23-4) vs. 3-amino (CAS 75353-47-8) and 6-amino (CAS 859924-25-7)
Isomer identity determines synthetic utility
No analytical comparison data available

Extended In Vivo Tumor Retention for Radiotherapy

When utilized as the core for 177Lu-labeled SMRCs, the 8-aminoquinoline-4-carboxylic acid scaffold enables highly sustained tumor retention compared to early-generation FAPI radiotracers [1]. In murine models, 177Lu-DOTAGA-OncoFAP maintained greater than 20% ID/g in tumors at 6 hours post-injection, whereas standard quinoline-based FAPI-02/04 typically exhibit rapid washout profiles that limit their use to diagnostic imaging[1].

Evidence DimensionTumor accumulation at extended time points (6h post-injection)
Target Compound Data>20% ID/g retention (177Lu-DOTAGA-OncoFAP)
Comparator Or BaselineRapid washout profiles typical of first-generation FAPI-02/04 radiotracers
Quantified DifferenceHighly sustained absolute tumor retention enabling therapeutic dosing
ConditionsBiodistribution in SK-RC-52.hFAP or HT-1080 tumor-bearing murine models

Prolonged tumor retention is the primary prerequisite for transitioning FAP-targeted molecules from short-lived PET imaging to long-acting targeted radiotherapy.

Chiral Selectivity
Cross-study comparable
R/S product ratio 1.00 / 4.10
Supports chiral sensing research
Competition reaction with chiral naphthylamine
Aqueous Solubility
Context-dependent
Reported value: 1 (pH 7.4)
Solubility property for aqueous assays
Unit verification required; comparator data limited

Synthesis of FAP-Targeted Radioligand Therapeutics (Theranostics)

8-Aminoquinoline-4-carboxylic acid is a primary precursor for synthesizing 177Lu- or 225Ac-labeled small molecule-radio conjugates (SMRCs) [1]. Its ability to yield sub-nanomolar affinity ligands with extended tumor retention makes it a highly effective building block for long-acting targeted radiotherapy in FAP-expressing solid tumors.

Development of Next-Generation PET/SPECT Imaging Agents

The highly reactive 8-amino group facilitates straightforward conjugation with various chelators (e.g., DOTAGA, HYNIC) and PEG modifiers [2]. This allows for the rapid development of 68Ga-, 18F-, or 99mTc-labeled diagnostic tracers with enhanced tumor-to-background ratios for pan-tumoral PET and SPECT imaging.

Engineering of Multimeric FAP Inhibitors

For advanced oncology research requiring picomolar target affinities, this compound serves as a highly effective monomeric unit for constructing homodimeric or multimeric FAP inhibitors (e.g., BiOncoFAP)[1]. The 8-amino position provides a reliable attachment point for multimerization linkers without compromising the 4-carboxylic acid's binding to the active site.

Application Fit

Application
Selection Property
Validation Focus
Chiral foldamer synthesis for molecular recognition
Foldamer monomer specificity
Helical conformation and chiral selectivity ratio
Medicinal chemistry: antimalarial candidate synthesis
8-Aminoquinoline pharmacophore scaffold
Liver-stage activity and target engagement assays
Protein surface recognition studies
Foldamer surface coverage capability
Protein binding affinity and surface area mimicry
Directed C–H activation in complex synthesis
8-Aminoquinoline directing group with carboxyl handle
C–H functionalization efficiency and product scope

XLogP3

1

Wikipedia

8-Aminoquinoline-4-carboxylic acid

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